2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-13-21(18(2)14-17)28-24(32)16-34-27-30-22-11-7-6-10-20(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFQCYHCDEIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a synthetic derivative belonging to the class of imidazoquinazolines. This compound has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications, particularly in oncology. This article presents a comprehensive review of its biological activity, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.57 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O3S |
| Molecular Weight | 484.57 g/mol |
| Purity | ≥ 95% |
| LogP | 4.7473 |
| LogD | 4.7459 |
| Polar Surface Area | 58.301 Ų |
The primary targets for this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . It functions as a dual inhibitor affecting key signaling pathways involved in cell growth and survival:
- Inhibition of PI3K : The compound disrupts the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.
- Inhibition of HDAC : By inhibiting HDACs, the compound influences histone acetylation, leading to altered gene expression associated with cancer progression.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that the compound effectively inhibited the growth of human leukemia cells, with IC50 values indicating potent activity.
Induction of Apoptosis
The dual inhibition mechanism leads to apoptosis in cancer cells. The compound triggers apoptotic pathways by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
Pharmacokinetics
The pharmacokinetic profile reveals high plasma free fractions (33-50%) across species tested, suggesting favorable distribution characteristics:
- Volume of Distribution (Vss) : Indicates extensive tissue distribution.
- Clearance : High clearance rates suggest rapid elimination from the body.
- Half-Life (T1/2) : Intermediate half-life supports potential for sustained therapeutic effects.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
-
Study on Antiproliferative Effects :
- Researchers evaluated the compound's efficacy against various cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis.
- Results indicated that treatment led to a marked decrease in cell viability compared to control groups.
-
Mechanistic Studies :
- Investigations into the molecular mechanisms revealed that the compound modulates key signaling pathways involved in cancer biology.
- The study confirmed that both PI3K and HDAC were effectively inhibited, leading to downstream effects on cell cycle regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothetical Property Comparisons
*Estimated using fragment-based methods.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely requires precise control over cyclization and sulfur nucleophile reactions, as seen in analogous syntheses of imidazoquinazolinones .
- Biological Data Gaps: No direct activity data are available for the target compound. However, its structural analogs in and suggest plausible applications in kinase or cyclooxygenase inhibition, warranting further experimental validation.
- Crystallographic Analysis : SHELX-based refinement () could resolve its crystal structure to clarify conformational preferences and intermolecular interactions, aiding drug design .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide, and how can intermediates be characterized?
- Methodology : The synthesis typically involves three critical stages:
Core formation : Construct the imidazoquinazoline core via condensation of 2-aminobenzamide with arylaldehydes in solvents like DMF, using sodium disulfite as a catalyst .
Thiol introduction : Introduce the sulfanyl group via nucleophilic substitution or thiol-ene reactions, requiring precise pH control (7.0–8.5) to avoid oxidation .
Acetamide coupling : React the thiolated intermediate with 2,4-dimethylphenylacyl chloride under anhydrous conditions.
- Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular weight validation .
Q. Which analytical techniques are critical for verifying the compound’s structural integrity?
- Methodology :
- NMR spectroscopy : Resolves aromatic proton environments and confirms substitution patterns (e.g., benzyl vs. methylphenyl groups) .
- X-ray crystallography : Determines absolute stereochemistry of the imidazoquinazoline core (if crystalline) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioacetamide (C-S, ~650 cm⁻¹) functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Acidic/basic stability is tested at pH 2–10 .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodology :
- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient coupling of thiol and acetamide moieties, reducing side products .
- Flow chemistry : Implement continuous-flow reactors to enhance temperature/pH control during imidazoquinazoline core formation, improving yield by 15–20% .
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading) using software like MODDE .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial, IC₅₀ for anticancer) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended targets influencing variability .
- Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259351) and ChEMBL, applying statistical tools (e.g., R/Bioconductor) to identify outliers .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
-
Molecular docking : Use AutoDock Vina to model binding to quinazoline-sensitive targets (e.g., EGFR, DHFR). Validate with MD simulations (GROMACS) to assess binding stability .
-
QSAR modeling : Develop 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs with varying substituents (Table 1) .
Table 1: SAR of Key Analogues
Substituent (R) IC₅₀ (μM, EGFR) LogP 2,4-dimethylphenyl 0.45 3.2 4-chlorophenyl 0.78 3.8 2-methoxyphenyl 1.12 2.9
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Methodology :
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., halogen, methyl, methoxy) at the benzyl and phenyl positions .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models. For example, 2,4-dimethyl groups enhance lipophilicity (LogP 3.2) and EGFR inhibition .
- Crystallography-guided SAR : Co-crystallize the compound with DHFR to identify critical hydrogen bonds (e.g., N-H···O=C interactions) .
Methodological Considerations for Contradictory Data
- Reproducibility : Cross-validate assays in triplicate with independent compound batches .
- Statistical rigor : Apply ANOVA or Benjamini-Hochberg correction to account for multiple comparisons in high-throughput screens .
- Cryopreservation : Store aliquots at -80°C in argon-sealed vials to prevent thioacetamide oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
